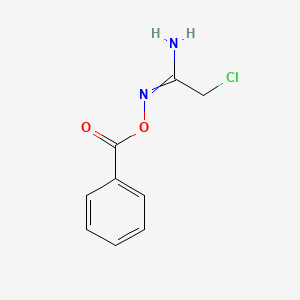

O1-benzoyl-2-chloroethanehydroximamide

Description

O1-Benzoyl-2-chloroethanehydroximamide is a synthetic organic compound characterized by a benzoyl group (C₆H₅C=O) attached via an oxygen atom (O1) to a chloroethyl chain (Cl-CH₂-CH₂) and a hydroximamide moiety (-NH-O-C=O).

Properties

IUPAC Name |

[(1-amino-2-chloroethylidene)amino] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-8(11)12-14-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUUAIGUOYWWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=C(CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of O1-benzoyl-2-chloroethanehydroximamide involves several steps. One common method includes the reaction of benzoyl chloride with 2-chloroethanehydroximamide under controlled conditions. The reaction typically requires a solvent such as methanol, dimethyl sulfoxide, or dimethylformamide, and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

O1-benzoyl-2-chloroethanehydroximamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

O1-benzoyl-2-chloroethanehydroximamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Mechanism of Action

The mechanism of action of O1-benzoyl-2-chloroethanehydroximamide involves its interaction with specific molecular targets and pathways. As a derivative of irinotecan, it is believed to inhibit the enzyme topoisomerase I, which is essential for DNA replication and transcription. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment.

Comparison with Similar Compounds

Functional Group Reactivity

- Chloroethyl vs. However, chlorine’s smaller atomic radius may enhance metabolic stability compared to bromine.

- Hydroximamide vs. Oxamide : The hydroximamide (-NH-O-C=O) in the target compound can engage in stronger hydrogen bonding than the oxamide (-NH-C=O-O-) in 2-(2-ethoxy-2-oxoacetamido)benzoic acid . This difference may influence solubility and biological target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.